N-(2,6-dioxo-3-piperidinyl)-N,1-dimethyl-1H-Indazole-5-carboxamide
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Overview
Description
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-5-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly in cancer treatment and immunomodulation. It is a derivative of indazole and piperidine, which are both important scaffolds in drug design due to their biological activity and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,6-dioxopiperidin-3-yl with N,1-dimethyl-1H-indazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to modulate the activity of cereblon, a protein involved in the ubiquitin-proteasome pathway. By binding to cereblon, the compound can influence the degradation of target proteins, leading to altered cellular functions . This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another cereblon modulator with similar immunomodulatory and anticancer properties.
Pomalidomide: A derivative of thalidomide, known for its potent anticancer activity and use in multiple myeloma treatment.
Uniqueness
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethyl-1H-indazole-5-carboxamide stands out due to its unique structural features, which confer specific binding properties and biological activity. Its indazole scaffold provides a distinct mode of interaction with molecular targets, potentially leading to improved therapeutic outcomes compared to other cereblon modulators .
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-N,1-dimethylindazole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-18(12-5-6-13(20)17-14(12)21)15(22)9-3-4-11-10(7-9)8-16-19(11)2/h3-4,7-8,12H,5-6H2,1-2H3,(H,17,20,21) |
InChI Key |
PPSYZKDOOIQBNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(C)C3CCC(=O)NC3=O)C=N1 |
Origin of Product |
United States |
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